2-Isopropoxybenzothiazole-7-carbaldehyde
Description
2-Isopropoxybenzothiazole-7-carbaldehyde is a benzothiazole derivative featuring an isopropoxy group at the 2-position and a carbaldehyde functional group at the 7-position. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their fused aromatic ring system, widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. The isopropoxy substituent introduces steric bulk and lipophilicity, while the carbaldehyde group provides a reactive site for further chemical modifications, such as condensation or nucleophilic addition reactions.
Properties
CAS No. |
178999-37-6 |
|---|---|
Molecular Formula |
C11H11NO2S |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
2-propan-2-yloxy-1,3-benzothiazole-7-carbaldehyde |
InChI |
InChI=1S/C11H11NO2S/c1-7(2)14-11-12-9-5-3-4-8(6-13)10(9)15-11/h3-7H,1-2H3 |
InChI Key |
JEYZTEHCWRJOGN-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=NC2=CC=CC(=C2S1)C=O |
Canonical SMILES |
CC(C)OC1=NC2=CC=CC(=C2S1)C=O |
Synonyms |
7-Benzothiazolecarboxaldehyde,2-(1-methylethoxy)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-Isopropoxybenzothiazole-7-carbaldehyde with two structurally related compounds from the provided evidence: 7-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde () and 2-Iodo-7-methoxybenzothiazole (). A data table and detailed discussion are provided below.
Table 1: Structural and Physicochemical Comparison
Structural Differences and Implications
Heterocyclic Core :
- The target and 2-Iodo-7-methoxybenzothiazole share a benzothiazole core, which is sulfur-rich and often associated with antimicrobial and antitumor activities . In contrast, 7-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde has a benzimidazole core, which is nitrogen-dense and commonly used in antiviral and antifungal agents .
Substituent Effects: Aldehyde vs. Iodo/Methoxy: The carbaldehyde group in the target and ’s compound enables reactivity in Schiff base formation or hydrazone synthesis, useful in drug design. The iodo group in ’s compound offers a site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions) . The electron-withdrawing fluoro group in enhances electrophilicity at the aldehyde position .
Molecular Weight and Lipophilicity: The target’s estimated molecular weight (~237 g/mol) places it between the lighter benzimidazole (164 g/mol) and the heavier iodinated benzothiazole (291 g/mol).
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